
1-Ethyl-1,2,4-triazole
Übersicht
Beschreibung
1-Ethyl-1,2,4-triazole is a useful research compound. Its molecular formula is C4H7N3 and its molecular weight is 97.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1-Ethyl-1,2,4-triazole and its derivatives have been synthesized and characterized in various studies. For instance, Tozkoparan et al. (2000) described the synthesis of triazole derivatives and evaluated their anti-inflammatory activity. Similarly, Özil et al. (2015) reported the microwave-promoted synthesis of 1,2,4-triazole derivatives with antimicrobial, anti-lipase, and antiurease activities. These studies highlight the compound's utility in creating new chemical entities with potential pharmacological applications European Journal of Medicinal Chemistry (Tozkoparan, B., Gökhan, N., Aktay, G., Yeşilada, E., & Ertan, M., 2000); Chemistry of Heterocyclic Compounds (Özil, M., Bodur, O., Ülker, S., & Kahveci, B., 2015).
Corrosion Inhibition
Triazole derivatives, including those similar to this compound, have been studied for their role in corrosion inhibition. Sudheer and Quraishi (2013) investigated the effect of triazole derivatives on copper corrosion in hydrochloric acid medium, indicating the potential of these compounds in protecting metals against corrosion Corrosion Science (Sudheer & Quraishi, 2013).
Antimicrobial and Antitumor Activity
Several studies have focused on the antimicrobial and antitumor activities of 1,2,4-triazole derivatives. Strzelecka and Świątek (2021) highlighted the antibacterial properties of 1,2,4-triazoles, underlining their potential in addressing drug-resistant bacterial infections Pharmaceuticals (Strzelecka, M., & Świątek, P., 2021). Additionally, Demirbas and Uğurluoğlu (2004) discussed the synthesis of 1,2,4-triazole derivatives with significant antitumor activities, suggesting their application in cancer research Turkish Journal of Chemistry (Demirbas, N., & Uğurluoğlu, R., 2004).
Wirkmechanismus
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Pharmacokinetics
It’s known that 1,2,4-triazole derivatives are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics .
Action Environment
It’s known that 1,2,4-triazole derivatives are water-soluble and may spread in water systems . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of water and other environmental factors.
Biochemische Analyse
Biochemical Properties
1-Ethyl-1,2,4-triazole operates as a main pharmacophore through hydrogen-bonding and dipole interactions with biological receptors . It has been suggested that 1,2,4-triazole derivatives can act as alpha-amylase and alpha-glucosidase inhibitors, which are enzymes involved in carbohydrate metabolism .
Cellular Effects
This compound and its derivatives have shown potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . For instance, certain 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cells .
Molecular Mechanism
It has been suggested that 1,2,4-triazole derivatives can inhibit tubulin polymerization, which is crucial for cell division and growth . This could potentially explain their anticancer activity.
Temporal Effects in Laboratory Settings
It has been noted that 1,2,4-triazole compounds generally exhibit high chemical stability .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. It has been reported that certain 1,2,4-triazole derivatives have shown antileishmanial effects in mice .
Metabolic Pathways
It has been suggested that 1,2,4-triazole derivatives can inhibit enzymes involved in carbohydrate metabolism .
Subcellular Localization
Given its potential interactions with enzymes such as alpha-amylase and alpha-glucosidase , it may be localized in the cytoplasm where these enzymes are typically found.
Eigenschaften
IUPAC Name |
1-ethyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-2-7-4-5-3-6-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOIYPLRWRCSMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333962 | |
| Record name | 1-Ethyl-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16778-70-4 | |
| Record name | 1-Ethyl-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical coordination behavior of 1-Ethyl-1,2,4-triazole with transition metals?
A1: Research indicates that this compound acts as a monodentate ligand, meaning it bonds to a metal ion through a single atom. [] This coordination occurs through one of its nitrogen atoms, forming complexes with transition metals like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). [] The resulting complexes often exhibit a coordination number of six, suggesting an octahedral geometry around the metal ion. []
Q2: Can you provide examples of specific complexes formed with this compound and their structural characteristics?
A2: One example is tetrakis(this compound)dinitratocopper(II), [Cu(NO3)2(C4H7N3)4]. [, ] This complex features a distorted square bipyramidal geometry around the central copper(II) ion. Four nitrogen atoms from four separate this compound molecules and two oxygen atoms from two nitrate ions coordinate to the copper(II) ion. [, ] This elongated octahedral geometry is attributed to the Jahn-Teller effect. [, ]
Q3: How does the structure of this compound influence its coordination behavior?
A3: While the provided research doesn't directly investigate structure-activity relationships, it suggests that the nitrogen atoms within the 1,2,4-triazole ring act as potential donor atoms. [] Further research, potentially employing computational chemistry methods like PM3 calculations mentioned in the paper, could elucidate the specific electronic properties of these nitrogen atoms and their influence on coordination behavior. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dimethylpyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B97875.png)


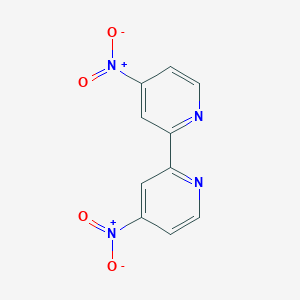
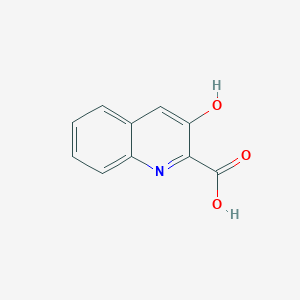
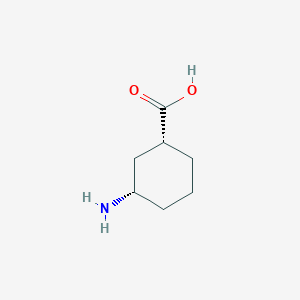

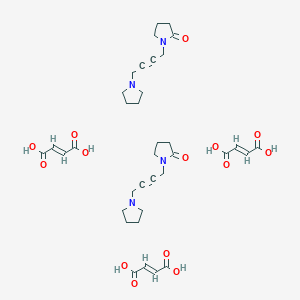

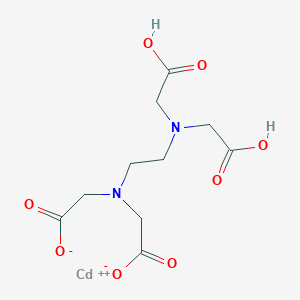
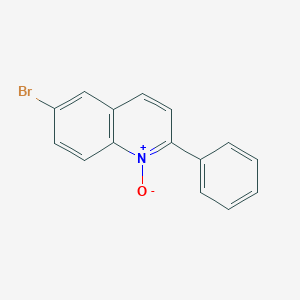

![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)

